molecular formula C9H16O2 B13765295 3-Methylcyclohexyl acetate CAS No. 50539-20-3

3-Methylcyclohexyl acetate

Cat. No.: B13765295
CAS No.: 50539-20-3
M. Wt: 156.22 g/mol
InChI Key: POTQUGZZORQESZ-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is an ester derived from acetic acid and 3-methylcyclohexanol. This compound is known for its pleasant, fruity odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohexyl acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylcyclohexanol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-Methylcyclohexanol and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

3-Methylcyclohexyl acetate has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methylcyclohexanol and acetic acid, which may exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexyl acetate: Similar in structure but with the methyl group at a different position.

    Cyclohexyl acetate: Lacks the methyl group, resulting in different chemical and physical properties.

Uniqueness

3-Methylcyclohexyl acetate is unique due to the presence of the methyl group on the cyclohexane ring, which influences its reactivity and odor profile. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.

Properties

CAS No.

50539-20-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(3-methylcyclohexyl) acetate

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-9(6-7)11-8(2)10/h7,9H,3-6H2,1-2H3

InChI Key

POTQUGZZORQESZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(=O)C

Origin of Product

United States

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